N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, a sulfamoylphenethyl group, and an oxalamide moiety, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It is related to glimepiride , which is a medication used to treat diabetes. Glimepiride primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
The influx of calcium stimulates insulin release .
Biochemical Pathways
By stimulating the release of insulin, it promotes the uptake of glucose into cells and regulates carbohydrate metabolism .
Result of Action
If its effects are similar to those of Glimepiride, it would lead to an increase in insulin levels, promoting glucose uptake into cells and thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide backbone.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the oxalamide intermediate.
Attachment of the sulfamoylphenethyl group: This step involves the reaction of a sulfamoylphenethyl derivative with the oxalamide intermediate, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)urea: Similar structure but with a urea moiety instead of an oxalamide.
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)carbamate: Similar structure but with a carbamate moiety instead of an oxalamide.
Uniqueness
N1-(2-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties and reactivity compared to its urea and carbamate analogs
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYXYLBQDUDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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